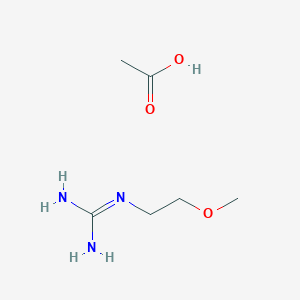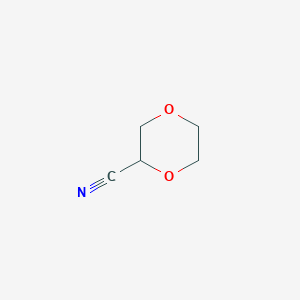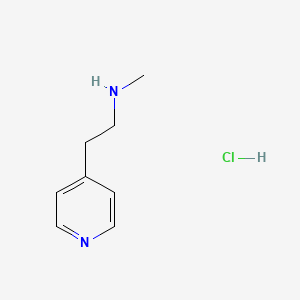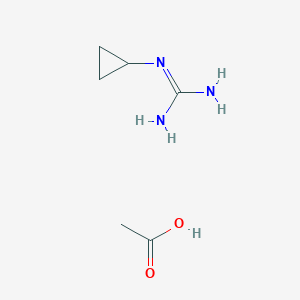
N-(2-Methoxyethyl)guanidine acetate
Overview
Description
“N-(2-Methoxyethyl)guanidine acetate” is a chemical compound with the molecular formula C6H15N3O3 . It is used for scientific research and development .
Synthesis Analysis
The synthesis of guanidines, including “N-(2-Methoxyethyl)guanidine acetate”, can be achieved through various methods. One such method involves a one-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . Another approach involves synthetic preparation methods for guanidines via transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis
The molecular weight of “N-(2-Methoxyethyl)guanidine acetate” is 177.2 . The exact molecular structure can be found in various chemical databases .Chemical Reactions Analysis
Guanidines, including “N-(2-Methoxyethyl)guanidine acetate”, are known as strong organic bases. They can act as nucleophilic catalysts in various chemical reactions .Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
N-(4-Aminobutyl)-N'-(2-Methoxyethyl)guanidine, a related compound to N-(2-Methoxyethyl)guanidine acetate, has been discovered as the first selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition is significant due to its potential in targeting DDAH-1-associated diseases (Lunk et al., 2019).
Structural Characteristics in Metal Complexation
The structural characteristics of tri-substituted guanidine-based copper(II) complexes, including those derived from N-(2-Methoxyethyl)guanidine acetate, have been analyzed. These studies reveal insights into molecular structures and solid-state packing, highlighting the importance of guanidine-based metal complexation in understanding molecular interactions (Said et al., 2021).
Neuroprotective Applications
N,N'-Disubstituted guanidines, which include compounds related to N-(2-Methoxyethyl)guanidine acetate, have been shown to block voltage-activated Ca2+ and Na+ channels that govern glutamate release. These findings are important for understanding the neuroprotective applications of these compounds (Goldin et al., 1995).
Electrochemical Applications
Functionalized guanidinium ionic liquids, which include derivatives of N-(2-Methoxyethyl)guanidine acetate, have been explored for their potential as electrolytes in electrochemical devices. Their physical and electrochemical properties, such as melting point, thermal stability, and conductivity, have been characterized, underscoring their potential in electrochemical applications (Fang et al., 2009).
Animal Production and Feed Additives
Guanidine acetic acid, a compound related to N-(2-Methoxyethyl)guanidine acetate, plays a role in animal production, specifically as a nutritional feed additive. It is significant in improving animal performance, meat quality, and energy metabolism (An-shan, 2010).
Medicinal Chemistry and Natural Products Synthesis
Stereoselective synthesis of cyclic guanidines, which relates to the chemistry of N-(2-Methoxyethyl)guanidine acetate, has been developed. This method has implications for applications in medicinal chemistry and natural products synthesis, highlighting the versatility of guanidine compounds (Mailyan et al., 2016).
Safety and Hazards
Future Directions
Recent research has shown potential for the biological conversion of renewable solar energy into chemical energy stored in nitrogen-rich compounds like guanidines . This could open up new possibilities for energy utilization and storage . Additionally, the discovery of N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine as a potent inhibitor targeting the human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) active site suggests potential applications in pharmaceuticals .
Mechanism of Action
Target of Action
N-(2-Methoxyethyl)guanidine acetate is a guanidine derivative . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . .
Mode of Action
Guanidine derivatives, in general, are known for their unique properties and simple synthesis . They feature both nucleophilic and electrophilic characters , which can influence their interaction with targets.
Biochemical Pathways
Guanidine derivatives are known to have a wide range of biological activities . They can act as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Result of Action
Guanidine derivatives are known to have a diversity of biological activities .
properties
IUPAC Name |
acetic acid;2-(2-methoxyethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.C2H4O2/c1-8-3-2-7-4(5)6;1-2(3)4/h2-3H2,1H3,(H4,5,6,7);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLISMQZWKAOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COCCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)guanidine acetate | |
CAS RN |
1609401-38-8 | |
| Record name | Guanidine, N-(2-methoxyethyl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)



![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)





![1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate](/img/structure/B3059964.png)

